2-Fluoro-4-iodopyridine
Overview
Description
2-Fluoro-4-iodopyridine is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of various chemical compounds, particularly in medicinal chemistry. The presence of both fluorine and iodine atoms on the pyridine ring makes it a versatile precursor for further functionalization and incorporation into more complex molecules .
Synthesis Analysis
The synthesis of fluoropyridines can be achieved through various methods. One efficient method involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is applicable to 2- or 4-nitro-substituted pyridines . Another approach for synthesizing fluoropyridines includes the use of halopyridinyl(4'-methoxyphenyl)iodonium tosylates, which can be prepared from iodohalopyridines and subsequently undergo selective radiofluorination . Additionally, a novel synthetic pathway leading to 4-fluoropyridines utilizes 2-fluoroallylic alcohols, which undergo a series of rearrangements and cyclizations to yield the desired fluoropyridine structures .
Molecular Structure Analysis
The molecular structure of fluoropyridines can be influenced by the substituents on the pyridine ring. For instance, the solid-state structure of a terpyridine-diphenylacetylene hybrid fluorophore shows a trans arrangement of pyridine nitrogen atoms, which is crucial for its photophysical properties . The molecular arrangement can significantly affect the electronic structure and, consequently, the reactivity and properties of the fluoropyridine derivatives.
Chemical Reactions Analysis
2-Fluoro-4-iodopyridine can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, the iodine atom can participate in coupling reactions, such as the Sonogashira cross-coupling, to introduce additional substituents onto the pyridine ring . The fluorine atom, on the other hand, can be involved in nucleophilic substitution reactions, allowing for the introduction of different functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-4-iodopyridine are influenced by the halogen atoms attached to the pyridine ring. The electron-withdrawing nature of the fluorine atom can enhance the acidity of adjacent hydrogen atoms, while the iodine atom can make the compound more susceptible to nucleophilic substitution reactions . The presence of fluorine also affects the lipophilicity and metabolic stability of the compound, making fluoropyridines particularly interesting for pharmaceutical applications . The synthesis of aminomethylated fluoropiperidines and fluoropyrrolidines demonstrates the potential of using fluorinated azaheterocycles as bifunctional building blocks for the development of new drugs .
Scientific Research Applications
Metalation and Synthesis
2-Fluoro-4-iodopyridine has been utilized in metalation processes. Rocca et al. (1993) demonstrated the successful metalation of iodopyridines using LDA at low temperatures. This process, applied to compounds like 2-fluoro-4-iodopyridine, resulted in high yields of lithio intermediates. These intermediates were key in synthesizing various polysubstituted pyridines and were instrumental in the synthesis of fused polyaromatic alkaloids, such as perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes (Rocca et al., 1993).
Palladium-Catalyzed Amination
Koley et al. (2010) explored the selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines, emphasizing its selectivity for the 4-position. This was a deviation from conventional substitutions and was achieved under microwave irradiation, reducing both the reaction time and the amount of base required. This method opened new avenues for synthesizing coupling products efficiently (Koley, Schnürch, & Mihovilovic, 2010).
Halogen-Rich Intermediate for Synthesis
Wu et al. (2022) described the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate. This compound was used for generating a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations, highlighting the versatility of 2-fluoro-4-iodopyridine derivatives in medicinal chemistry research (Wu et al., 2022).
Deprotonation Studies
Bobbio and Schlosser (2001) conducted a deprotonation study using derivatives of 2-fluoro-4-iodopyridine. They found that deprotonation with lithium diisopropylamide (LDA) occurred exclusively at certain positions, leading to acids and iodopyridines. This study provided insights into the regiochemical flexibility of such compounds, essential for developing new pharmaceuticals (Bobbio & Schlosser, 2001).
Spectroscopic Analysis
Caine et al. (1995) analyzed the ultraviolet photoelectron spectra of various halopyridines, including 2-fluoro-4-iodopyridine. This research contributed to understandingthe electronic structures of these compounds, which is crucial for their application in various chemical processes (Caine, Dunne, & Nagy-Felsobuki, 1995).
Vibrational Spectroscopic Studies
Abdel‐Shafy et al. (1977) conducted vibrational studies on halogenated pyridines, including 2-fluoro-4-iodopyridine. These studies provided detailed insights into the molecular structure and behavior of these compounds, essential for their application in chemical synthesis and medicinal chemistry (Abdel‐Shafy, Perlmutter, & Kimmel, 1977).
Synthesis of Cognition Enhancer Drug
Pesti et al. (2000) described the efficient functionalization of 2-fluoro-4-methylpyridine, which is closely related to 2-fluoro-4-iodopyridine, for the synthesis of a cognition enhancer drug. This research highlighted the potential of such compounds in the development of therapeutic agents (Pesti et al., 2000).
Comparative Synthetic Methods for Imaging Tracers
Beer et al. (1995) explored synthetic methods for the radiolabelling of fluoropyridine analogs, which are structurally similar to 2-fluoro-4-iodopyridine. This work was significant in developing medical imaging tracers for Positron Emission Tomography (PET), demonstrating the compound's potential in biomedical research (Beer, Haeberli, Ametamey, & Schubiger, 1995).
Structural and Reactivity Analysis
Selvakumari et al. (2022) conducted a comprehensive study on 2-Fluoro-4-iodo-5-methylpyridine, focusing on its geometrical optimization, spectroscopic characteristics, and electronic influences. The research also included molecular docking studies to understand its drug-like behavior, which is relevant for 2-fluoro-4-iodopyridine derivatives (Selvakumari et al., 2022).
Safety and Hazards
2-Fluoro-4-iodopyridine is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water if it gets in the eyes .
Mechanism of Action
Target of Action
Fluorinated pyridines, in general, are known to interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 inhibitor .
properties
IUPAC Name |
2-fluoro-4-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-5-3-4(7)1-2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPRIAVYIGHFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427514 | |
Record name | 2-Fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodopyridine | |
CAS RN |
22282-70-8 | |
Record name | 2-Fluoro-4-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22282-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-fluoro-4-iodopyridine a useful reagent in organic synthesis?
A1: 2-Fluoro-4-iodopyridine serves as a versatile building block in organic synthesis, especially for constructing substituted pyridine derivatives. Its value stems from the reactivity difference between the fluorine and iodine substituents. [, ] The iodine atom, being a better leaving group, readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 4-position. [, ] This selective reactivity makes it a valuable tool for creating diverse pyridine-containing compounds with potential applications in various fields.
Q2: What is the preferred reaction site in 2-fluoro-4-iodopyridine for palladium-catalyzed amination?
A2: Research has shown that palladium-catalyzed amination of 2-fluoro-4-iodopyridine occurs selectively at the 4-position, where the iodine atom is located. [] This selectivity is noteworthy because conventional nucleophilic aromatic substitution reactions on similar substrates, such as 2,4-dichloropyridine, typically favor substitution at the 2-position. [] The ability to direct the reaction to the 4-position using palladium catalysis significantly expands the synthetic possibilities for creating diversely substituted pyridine derivatives.
Q3: What are the advantages of using microwave irradiation in cross-coupling reactions involving 2-fluoro-4-iodopyridine?
A3: Microwave irradiation offers several advantages for cross-coupling reactions involving 2-fluoro-4-iodopyridine compared to conventional heating methods. Notably, microwave heating significantly reduces reaction times, often from hours to minutes. [, ] Additionally, it allows for a significant reduction in the amount of base required, leading to milder reaction conditions. [, ] This combination of faster reaction times, milder conditions, and often improved yields makes microwave irradiation an attractive alternative for synthesizing substituted pyridine derivatives using 2-fluoro-4-iodopyridine.
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